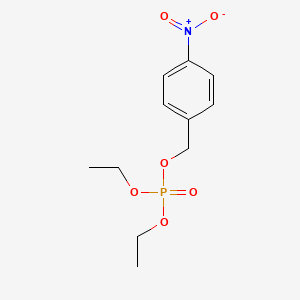
Diethyl (4-nitrophenyl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-nitrophenyl)methyl phosphate: is an organophosphate compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is structurally characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phosphate group bonded to two ethyl groups.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4-nitrophenol with diethyl chlorophosphate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves the esterification of 4-nitrophenol with diethyl phosphoric acid under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitrophenol derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-nitrophenol derivatives.
Reduction: 4-aminophenol derivatives.
Substitution: Various substituted phenyl phosphate derivatives.
Scientific Research Applications
Chemistry: Diethyl (4-nitrophenyl)methyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme inhibition and metabolic pathways. Medicine: The compound has been studied for its potential use in developing new pharmaceuticals, particularly in the field of neurology. Industry: It is utilized in the production of pesticides and other agrochemicals due to its toxic properties against pests.
Mechanism of Action
Molecular Targets and Pathways Involved: Diethyl (4-nitrophenyl)methyl phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to overstimulation of the nervous system.
Comparison with Similar Compounds
Dimethyl (4-nitrophenyl)methyl phosphate: Similar structure but with two methyl groups instead of ethyl groups.
Paraoxon: Another organophosphate with similar toxicological properties.
Uniqueness: Diethyl (4-nitrophenyl)methyl phosphate is distinguished by its specific ethyl groups, which influence its reactivity and biological activity compared to its methyl counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
70207-45-3 |
|---|---|
Molecular Formula |
C11H16NO6P |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
diethyl (4-nitrophenyl)methyl phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-3-16-19(15,17-4-2)18-9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UZLALDMMYOCUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















